molecular formula C2CoF6O6S2 B3145787 Cobalt(II) trifluoromethanesulfonate CAS No. 58164-61-7

Cobalt(II) trifluoromethanesulfonate

Cat. No.: B3145787
CAS No.: 58164-61-7
M. Wt: 357.08 g/mol
InChI Key: RDLMYNHWUFIVQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt(II) trifluoromethanesulfonate, also known as Cobalt triflate, is an inorganic compound with the molecular formula C2CoF6O6S2 . It has a molecular weight of 357.08 g/mol . The IUPAC name for this compound is cobalt (2+);trifluoromethanesulfonate .


Molecular Structure Analysis

This compound is found to contain high-spin octahedrally coordinated metal cations, and therefore contains coordinated trifluoromethanesulfonate anions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 131 Ų and a complexity of 145 . It does not have any hydrogen bond donors but has 12 hydrogen bond acceptors .

Safety and Hazards

Cobalt(II) trifluoromethanesulfonate is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to handle it under inert gas and avoid getting it in eyes, on skin, or on clothing . In case of contact, it is advised to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Cobalt(II) trifluoromethanesulfonate, also known as Cobalt triflate, is a chemical compound with the formula C2CoF6O6S2

Action Environment

This compound is sensitive to air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and oxygen levels. Proper storage conditions (e.g., under nitrogen at 4°C ) are necessary to maintain the compound’s stability and effectiveness.

Properties

IUPAC Name

cobalt(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Co/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLMYNHWUFIVQE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CoF6O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt(II) trifluoromethanesulfonate
Reactant of Route 2
Cobalt(II) trifluoromethanesulfonate
Reactant of Route 3
Cobalt(II) trifluoromethanesulfonate
Reactant of Route 4
Cobalt(II) trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.